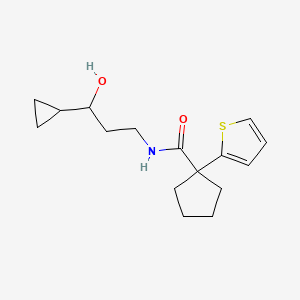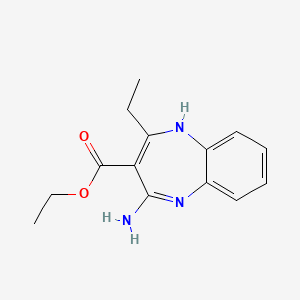
(R)-2-Aminobut-3-enoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“®-2-Aminobut-3-enoic acid hydrochloride” likely refers to a compound that contains an amino acid structure (2-Aminobut-3-enoic acid) and is in its hydrochloride form . Amino acids are crucial units of proteins and contain an amino group and a carboxylic group . Hydrochloric acid is a corrosive colorless acid prepared by dissolving gaseous hydrogen chloride in water .
Synthesis Analysis
The synthesis of similar compounds often involves multiple steps, including chiral separation, substitution, and salting reactions . The process usually starts with readily available and cost-effective materials .Molecular Structure Analysis
The “®” in the compound’s name refers to its absolute configuration, which is determined by the Cahn-Ingold-Prelog (CIP) rules . Amino acids can exist as zwitterions at a certain pH value .Chemical Reactions Analysis
Amino acids can act as both an acid and a base . They can undergo reactions characteristic of carboxylic acids and amines .Physical And Chemical Properties Analysis
The physicochemical properties of a compound are crucial in defining its quality . These properties include molecular weight, log P (n-Octanol/water partition coefficient), log D7.4 (n-Octanol/water distribution coefficient at pH 7.4), pKa (ionization constant), aqueous solubility, and others .Scientific Research Applications
- Application : These crystals are used in optoelectronic and photonic devices due to their high damage threshold, wide transparency range, and high mechanical stability .
- Application : Hypochlorous acid (HOCl), derived from LGHCl, is used for infection prevention, wound care, scar management, and inflammatory modulation in dermatology .
- Quality Assessment : Characterization techniques include X-ray diffraction and optical quality evaluation .
Nonlinear Optical Single Crystals
Dermatology and Wound Care
Crystal Growth and Characterization
Phototoxicity Studies
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(2R)-2-aminobut-3-enoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2.ClH/c1-2-3(5)4(6)7;/h2-3H,1,5H2,(H,6,7);1H/t3-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDXDTSUVOEPFK-AENDTGMFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H](C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Aminobut-3-enoic acid hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2,2,2-trichloro-1-(cyclopentylamino)ethyl)acetamide](/img/structure/B2389695.png)


![methyl 6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2389702.png)
![1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2389703.png)

![N-[[(2S,3S)-3-Propan-2-yloxolan-2-yl]methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2389708.png)


![3,3-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butanamide](/img/structure/B2389711.png)

![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2389714.png)
![2-[(1-Benzoylpiperidin-4-yl)methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2389715.png)
